molecular formula C13H10N2O3 B1457082 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester CAS No. 872577-50-9

3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester

Cat. No.: B1457082
CAS No.: 872577-50-9
M. Wt: 242.23 g/mol
InChI Key: ILHUVMOSKDCTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester plays a significant role in biochemical reactions, primarily due to its interaction with enzymes and proteins. It has been observed to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes. Additionally, the compound can form complexes with metal ions, which may further influence its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In eukaryotic cells, the compound can influence cell signaling pathways and gene expression. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, inhibiting their activity and preventing the supercoiling and relaxation of DNA . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can interact with other biomolecules, such as metal ions, which may enhance its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive resistance in bacterial populations, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via efflux pumps and can bind to plasma proteins, affecting its distribution and localization . Its accumulation in specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and inhibits DNA gyrase and topoisomerase IV . Additionally, it can be found in the cytoplasm, where it may interact with other biomolecules and influence cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

ethyl 3-cyano-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-2-18-13(17)8-3-4-11-10(5-8)12(16)9(6-14)7-15-11/h3-5,7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHUVMOSKDCTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 4-(2-cyano-2-ethoxycarbonyl-vinylamino)-benzoic acid ethyl ester (55 g, 0.19 mol) in diphenyl ether (300 mL) was stirred under reflux for 4 h. HPLC showed all the starting material disappeared. After cooling to 40° C., the solution was poured into petroleum ether (1000 mL). The solid was filtered, washed with petroleum ether, ethyl acetate and dried to give 3-cyano-4-oxo-1,4-dihydro-quinoline-6-carboxylic acid ethyl ester as a brown solid (39 g, 85%). HPLC showed 90% purity. LC-MS m/e 243 (MH+)
Name
4-(2-cyano-2-ethoxycarbonyl-vinylamino)-benzoic acid ethyl ester
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester
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3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.